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(1-Bromopentan-2-yl)cyclopentane

Cat. No.: B13168346
M. Wt: 219.16 g/mol
InChI Key: XDHUPTLKRZIFSL-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Cycloalkane Derivatives

Halogenated cycloalkanes are a class of organic compounds where one or more hydrogen atoms on a cycloalkane ring are replaced by halogens. adichemistry.com These compounds are generally more reactive than their parent cycloalkanes, a property imparted by the polar carbon-halogen bond. chemistry.coach This polarity makes the carbon atom susceptible to attack by nucleophiles, leading to substitution reactions, or can facilitate elimination reactions to form alkenes. pressbooks.publibretexts.org

The reactivity of halogenated cycloalkanes is influenced by several factors, including the nature of the halogen, the size of the ring, and the position of the halogen on any alkyl substituents. uobasrah.edu.iqlibretexts.org In the case of (1-Bromopentan-2-yl)cyclopentane, the bromine atom is on a secondary carbon of the pentyl side chain. Secondary alkyl halides are known to undergo both nucleophilic substitution and elimination reactions, with the specific outcome often dictated by the reaction conditions, such as the strength of the nucleophile/base and the solvent used. chemistry.coachuci.edu

Significance as a Versatile Synthetic Intermediate and Building Block

The true value of a compound like this compound lies in its potential as a synthetic intermediate. The presence of the carbon-bromine bond provides a reactive handle for a variety of chemical transformations. Bromoalkanes are widely utilized in organic synthesis for the formation of new carbon-carbon and carbon-heteroatom bonds. youtube.com

For instance, the bromine atom can be readily displaced by a wide range of nucleophiles, allowing for the introduction of diverse functional groups. This opens up pathways to synthesize a variety of derivatives, such as alcohols, ethers, amines, and nitriles, all starting from the same brominated precursor. libretexts.orgquora.comlibretexts.org Furthermore, as a secondary bromide, it can undergo elimination reactions to generate alkenes, which are themselves valuable intermediates for a plethora of subsequent transformations, including polymerization, oxidation, and addition reactions. pressbooks.pubyoutube.com The combination of the cyclopentyl and pentyl moieties also provides a lipophilic scaffold that could be of interest in the synthesis of new materials or biologically active molecules.

Chemical and Physical Properties

While specific experimental data for this compound is scarce due to its novelty, its physical and chemical properties can be estimated based on those of structurally similar compounds, such as bromocyclopentane (B41573) and various bromopentane isomers.

PropertyEstimated Value / Description
Molecular Formula C₁₀H₁₉Br
Molecular Weight 219.16 g/mol
Appearance Likely a colorless liquid at room temperature. americanelements.comthefactfactor.com
Boiling Point Estimated to be in the range of 200-220 °C. This is higher than bromocyclopentane (~137-139 °C) and 1-bromopentane (B41390) (~130 °C) due to the increased molecular weight. chemicalbook.comchembk.com
Density Expected to be denser than water, likely in the range of 1.1-1.2 g/mL. thefactfactor.comchembk.com
Solubility Insoluble in water but soluble in common organic solvents like ethers, and hydrocarbons. adichemistry.comlibretexts.org

Synthesis of this compound

A plausible and efficient laboratory-scale synthesis for this compound, given the absence of a documented procedure, would likely involve a two-step sequence starting from readily available precursors.

Proposed Synthetic Route:

A logical approach would be the reaction of a pentyl Grignard reagent with cyclopentene (B43876) oxide, followed by the bromination of the resulting alcohol.

Step 1: Grignard Reaction to form 1-(Pentan-2-yl)cyclopentan-1-ol

The first step would involve the preparation of a Grignard reagent from a suitable bromopentane isomer, such as 2-bromopentane. This organomagnesium compound would then be reacted with cyclopentene oxide. The nucleophilic carbon of the Grignard reagent will attack one of the electrophilic carbons of the epoxide ring, leading to the ring-opening and, after an acidic workup, the formation of a tertiary alcohol, 1-(pentan-2-yl)cyclopentan-1-ol. Grignard reactions with epoxides are a well-established method for the formation of carbon-carbon bonds. uci.edulibretexts.orgyoutube.com

Step 2: Bromination of the Tertiary Alcohol

The tertiary alcohol formed in the first step can then be converted to the desired this compound. A common method for the bromination of tertiary alcohols is the use of a reagent like phosphorus tribromide (PBr₃) or hydrobromic acid (HBr). chemicalbook.comchemicalbook.com This reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group is protonated (in the case of HBr) or activated by PBr₃, turning it into a good leaving group (water or a phosphorus-containing species). The bromide ion then attacks the carbocation or the activated intermediate to yield the final product.

Reactivity and Chemical Transformations

The reactivity of this compound is primarily dictated by the presence of the secondary bromide on the pentyl chain. This functional group allows for two main types of reactions: nucleophilic substitution and elimination. libretexts.org

Nucleophilic Substitution Reactions

In nucleophilic substitution reactions, the bromine atom, being a good leaving group, is replaced by a nucleophile. libretexts.orgquora.comlibretexts.org As a secondary alkyl halide, this compound can react via both Sₙ1 and Sₙ2 mechanisms. chemistry.coachlibretexts.org

Sₙ2 Mechanism: This is a one-step process where the nucleophile attacks the carbon atom bearing the bromine from the backside, leading to an inversion of stereochemistry. Strong, unhindered nucleophiles and polar aprotic solvents favor the Sₙ2 pathway. youtube.com

Sₙ1 Mechanism: This is a two-step process involving the formation of a secondary carbocation intermediate after the departure of the bromide ion. This carbocation is then attacked by the nucleophile. Weak nucleophiles and polar protic solvents favor the Sₙ1 pathway. libretexts.org

A variety of nucleophiles can be employed to synthesize different classes of compounds:

Hydroxide (B78521) ions (OH⁻) would yield the corresponding alcohol.

Alkoxide ions (RO⁻) would produce ethers.

Ammonia (NH₃) or amines would lead to the formation of amines. bldpharm.comchemsrc.com

Cyanide ions (CN⁻) would result in the formation of a nitrile, which can be further hydrolyzed to a carboxylic acid.

Elimination Reactions

When treated with a strong base, this compound can undergo elimination reactions to form alkenes. pressbooks.pubyoutube.com The most common mechanism for secondary alkyl halides is the E2 mechanism, which is a concerted, one-step process where the base removes a proton from a carbon adjacent to the one bearing the bromine, and the bromide ion is simultaneously expelled. pressbooks.pub

The regioselectivity of the elimination reaction will likely follow Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. This would involve the removal of a proton from the tertiary carbon of the cyclopentane (B165970) ring or the methylene (B1212753) group of the pentyl chain, leading to a mixture of isomeric alkenes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H19Br B13168346 (1-Bromopentan-2-yl)cyclopentane

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H19Br

Molecular Weight

219.16 g/mol

IUPAC Name

1-bromopentan-2-ylcyclopentane

InChI

InChI=1S/C10H19Br/c1-2-5-10(8-11)9-6-3-4-7-9/h9-10H,2-8H2,1H3

InChI Key

XDHUPTLKRZIFSL-UHFFFAOYSA-N

Canonical SMILES

CCCC(CBr)C1CCCC1

Origin of Product

United States

Structural Characteristics and Stereochemical Analysis of 1 Bromopentan 2 Yl Cyclopentane

Elucidation of Molecular Structure and Connectivity

(1-Bromopentan-2-yl)cyclopentane is a halogenated hydrocarbon. Its molecular formula is C10H19Br. The structure consists of a five-membered cyclopentane (B165970) ring attached to a five-carbon pentyl chain.

The connectivity of the atoms is explicitly defined by its IUPAC name. A cyclopentyl group is substituted at the second carbon atom of a pentane (B18724) chain. The first carbon atom of this pentyl chain is bonded to a bromine atom. This arrangement leads to a specific sequence of atoms: a bromine atom connected to a methylene (B1212753) group (CH2), which is in turn bonded to a methine group (CH). This methine group is the point of attachment for both the cyclopentyl ring and the remaining n-propyl portion of the pentyl chain.

AttributeDescription
Molecular Formula C10H19Br
Parent Alkane Pentane
Primary Substituent Cyclopentyl group
Secondary Substituent Bromo group
Point of Attachment (Cyclopentyl) Carbon-2 of the pentyl chain
Point of Attachment (Bromo) Carbon-1 of the pentyl chain

Isomeric Considerations: Stereoisomerism and Chiral Centers

The structure of this compound contains two chiral centers, which are carbon atoms bonded to four different groups. These chiral centers are:

C2 of the pentyl chain: This carbon is attached to a hydrogen atom, a bromomethyl group (-CH2Br), a propyl group (-CH2CH2CH3), and the cyclopentyl ring.

C1 of the cyclopentyl ring (the point of attachment): This carbon is bonded to a hydrogen atom, the substituted pentyl group, and two different carbon atoms within the cyclopentane ring.

The presence of two distinct chiral centers means that this compound can exist as a maximum of 2^n = 2^2 = 4 stereoisomers. These stereoisomers exist as two pairs of enantiomers. The specific spatial arrangement of the substituents around these chiral centers determines the absolute configuration (R or S) of each stereoisomer.

Conformational Analysis of the Cyclopentane Ring and Pentyl Chain Substituent

The cyclopentane ring is not planar. To alleviate torsional strain that would result from a planar conformation, it adopts puckered conformations. libretexts.org The two most common non-planar conformations are the "envelope" and "half-chair" forms. scribd.com

Envelope Conformation: In this arrangement, four of the carbon atoms lie in a plane, while the fifth is out of the plane, resembling an envelope with its flap open. libretexts.orgdalalinstitute.com This conformation helps to reduce the eclipsing interactions between adjacent hydrogen atoms. libretexts.org

Half-Chair Conformation: Here, three adjacent carbon atoms are in a plane, while the other two are displaced on opposite sides of the plane.

The cyclopentane ring is in a constant state of "pseudorotation," where it rapidly interconverts between various envelope and half-chair conformations. scribd.com The energy barrier for this interconversion is very low. researchgate.net

The large pentyl chain substituent will have a significant impact on the preferred conformation of the cyclopentane ring. The bulky (1-bromopentan-2-yl) group will preferentially occupy an equatorial position to minimize steric hindrance. In the envelope conformation, this would mean the substituent is attached to one of the four in-plane carbons.

The pentyl chain itself also has conformational flexibility due to rotation around its carbon-carbon single bonds. The relative orientation of the bromo and cyclopentyl groups will be influenced by steric and electronic factors, with anti and gauche conformations being possible.

Stereochemical Implications in Reaction Pathways

The stereochemistry of this compound plays a crucial role in its chemical reactivity. The presence of the chiral centers means that reactions occurring at or near these centers can be stereoselective or stereospecific.

For example, in a nucleophilic substitution reaction where the bromine atom is replaced, the mechanism of the reaction will dictate the stereochemical outcome. An SN2 reaction would proceed with an inversion of configuration at the C1 of the pentyl chain. In contrast, an SN1 reaction would likely lead to a racemic mixture of products due to the formation of a planar carbocation intermediate.

Advanced Spectroscopic and Chromatographic Methods for Characterization of 1 Bromopentan 2 Yl Cyclopentane

Chromatographic Separation and Purity Assessment Techniques

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and purification of non-volatile or thermally labile compounds. For a molecule like (1-Bromopentan-2-yl)cyclopentane, which is a non-polar alkyl halide, reversed-phase HPLC would be the method of choice. In this mode, a non-polar stationary phase is used in conjunction with a polar mobile phase.

Principle of Separation: The separation mechanism in reversed-phase HPLC is based on the differential partitioning of the analyte between the stationary and mobile phases. Due to its significant non-polar character, this compound would strongly interact with the non-polar stationary phase (typically C18-silica). A mobile phase with a high proportion of a strong organic solvent, such as acetonitrile (B52724) or methanol, mixed with water, would be required to elute the compound from the column. Isocratic elution (constant mobile phase composition) could be employed for simple purity checks, while gradient elution (where the mobile phase composition is changed over time) would be optimal for separating the target compound from potential impurities or by-products of its synthesis.

Hypothetical HPLC Data:

Below is a hypothetical data table illustrating the expected retention behavior of this compound under typical reversed-phase HPLC conditions.

ParameterValue
Column C18 (4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (85:15, v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Injection Volume 10 µL
Hypothetical Retention Time 8.5 minutes

This data is illustrative and based on the analysis of similar non-polar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. Given the expected volatility of this compound, GC-MS would be an ideal method for its characterization.

Separation and Fragmentation: In the gas chromatograph, the compound would be vaporized and separated from other volatile components of a sample based on its boiling point and interactions with the stationary phase of the GC column. A non-polar column, such as one coated with a dimethylpolysiloxane stationary phase, would be suitable. Following separation, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a predictable and reproducible manner.

The mass spectrum of a brominated compound is distinguished by the characteristic isotopic pattern of bromine, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. docbrown.infodocbrown.infoyoutube.com This results in pairs of peaks (M and M+2) for the molecular ion and any bromine-containing fragments, separated by two mass units and having nearly equal intensity. docbrown.infodocbrown.infoyoutube.com The fragmentation pattern would likely involve the loss of the bromine atom and cleavage at various points along the alkyl chain and cyclopentane (B165970) ring.

Hypothetical GC-MS Data:

The following table presents hypothetical data for the GC-MS analysis of this compound.

ParameterValue
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at 1.2 mL/min
Oven Program 50°C (2 min), then 10°C/min to 250°C (5 min)
MS Ionization Electron Impact (70 eV)
Hypothetical Retention Time 12.3 minutes
Hypothetical Molecular Ion (M⁺) m/z 232/234 (1:1 ratio)
Major Hypothetical Fragments m/z 153 (M-Br)⁺, m/z 69 (C₅H₉)⁺

This data is illustrative. The fragmentation pattern is based on the known behavior of other brominated hydrocarbons in mass spectrometry.

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, utilizing columns packed with sub-2 µm particles. This allows for separations to be run at higher pressures, resulting in dramatically increased resolution, sensitivity, and speed compared to conventional HPLC. acs.orgnih.gov

Advantages for Analysis: For the analysis of this compound, UPLC would offer several advantages. The enhanced resolution would be particularly beneficial for separating it from closely related isomers or impurities that might co-elute in an HPLC separation. The increased sensitivity would allow for the detection and quantification of trace levels of the compound, and the shorter run times would significantly increase sample throughput. The fundamental principles of separation would be the same as in HPLC (reversed-phase), but the performance would be markedly superior. acs.org

Hypothetical UPLC Data:

This table illustrates a hypothetical UPLC analysis, showcasing the typical reduction in run time compared to HPLC.

ParameterValue
Column Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)
Mobile Phase Acetonitrile:Water (Gradient)
Flow Rate 0.6 mL/min
Detection Photodiode Array (PDA)
Injection Volume 1 µL
Hypothetical Retention Time 2.1 minutes

This data is illustrative and highlights the expected speed of a UPLC analysis.

Synthetic Pathways and Preparation Strategies for 1 Bromopentan 2 Yl Cyclopentane

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For (1-Bromopentan-2-yl)cyclopentane, two primary disconnections are considered. The most logical disconnection is the C-Br bond, leading to a cyclopentylpentane alkane or a cyclopentylpentanol alcohol precursor. A more complex disconnection involves breaking a C-C bond of the cyclopentane-pentane skeleton. The analysis suggests that the most efficient synthetic routes would involve forming the C-Br bond in the final stages of the synthesis.

Halogenation Reactions for C-Br Bond Formation

The formation of the carbon-bromine bond is a critical step in the synthesis of this compound. This can be achieved through the bromination of an alkane precursor or the conversion of a hydroxyl group in an alcohol precursor.

Bromination of Alkane Precursors: Regioselectivity and Reaction Conditions

The direct bromination of an alkane, such as cyclopentylpentane, can be accomplished through a free-radical halogenation reaction. masterorganicchemistry.com This method typically involves the use of bromine (Br₂) in the presence of ultraviolet (UV) light or heat to initiate the reaction. libretexts.org

The key challenge in the bromination of an alkane precursor is controlling the regioselectivity of the reaction. The stability of the resulting radical intermediate determines the major product. youtube.com In the case of cyclopentylpentane, hydrogen abstraction can occur at several positions. The order of stability for alkyl radicals is tertiary > secondary > primary. Therefore, bromination is most likely to occur at a tertiary or secondary carbon. The reaction is slower and more selective than chlorination. msu.edu

For the synthesis of this compound, the desired product is a secondary bromide. The reaction would likely yield a mixture of brominated isomers, with the distribution dependent on the relative reactivity of the different C-H bonds in the starting alkane.

Table 1: Comparison of Radical Halogenation Reactions

FeatureChlorinationBromination
Reactivity HighModerate
Selectivity LowHigh masterorganicchemistry.com
Initiation Light (hν) or Heat (Δ)Light (hν) or Heat (Δ) libretexts.org
Typical Reagent Cl₂Br₂ masterorganicchemistry.com

Another reagent that can be employed for selective bromination is N-bromosuccinimide (NBS), which is often used for allylic and benzylic brominations but can also be used for the bromination of alkanes under specific conditions. mdpi.com

Conversion of Hydroxyl Precursors: Cyclopentylpentanol Derivatives

A more regioselective approach to synthesizing this compound is through the conversion of a corresponding alcohol, such as 1-cyclopentylpentan-2-ol or 2-cyclopentylpentan-1-ol. This method offers greater control over the position of the bromine atom.

Hydrobromic acid (HBr) is a common reagent for converting secondary and tertiary alcohols to their corresponding alkyl bromides. The reaction proceeds via a nucleophilic substitution mechanism. For a secondary alcohol like 1-cyclopentylpentan-2-ol, the reaction likely follows an S_N2 pathway, though an S_N1 mechanism can also occur, particularly with heating. The hydroxyl group is protonated by the acid to form a good leaving group (water), which is then displaced by the bromide ion.

The reaction conditions typically involve refluxing the alcohol with a concentrated aqueous solution of HBr, often with a phase-transfer catalyst if the alcohol has low water solubility.

Phosphorus tribromide (PBr₃) is another effective reagent for converting primary and secondary alcohols to alkyl bromides. This reaction generally proceeds with high yields and is particularly useful for alcohols that might be sensitive to the strongly acidic conditions of HBr. The reaction with PBr₃ typically occurs via an S_N2 mechanism, which results in an inversion of stereochemistry if the alcohol is chiral.

The reaction is usually carried out in an inert solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), at reduced temperatures to control the reaction's exothermicity.

Table 2: Reagents for Converting Alcohols to Alkyl Bromides

ReagentMechanism (for 2° alcohol)Typical ConditionsAdvantages
HBr S_N1 / S_N2Concentrated aqueous solution, refluxReadily available, cost-effective
PBr₃ S_N2Inert solvent (e.g., ether, THF), 0 °C to refluxHigh yields, good for acid-sensitive substrates

Carbon-Carbon Bond Formation Strategies to Construct the Cyclopentane-Pentane Skeleton

The synthesis of the core cyclopentylpentane structure is a prerequisite for the subsequent halogenation steps. Several synthetic strategies can be employed to construct this skeleton.

One common approach is through Grignard reactions. For instance, a cyclopentyl Grignard reagent (cyclopentylmagnesium bromide) can be reacted with a suitable pentyl-containing electrophile, such as an epoxide or an α,β-unsaturated ketone, to form the desired carbon skeleton.

Another method involves the alkylation of a cyclopentanone (B42830) derivative. The cyclopentanone can be deprotonated to form an enolate, which then acts as a nucleophile to attack a pentyl halide. The resulting ketone can then be reduced to the corresponding alkane.

More advanced methods, such as transition metal-catalyzed cross-coupling reactions, could also be employed. For example, a Suzuki or Negishi coupling could be used to join a cyclopentyl-containing organometallic species with a pentyl-containing organic halide. organic-chemistry.org

A Comprehensive Analysis of the Synthetic Routes for this compound

The synthesis of alkylated cyclopentane (B165970) derivatives is of significant interest in organic chemistry due to their presence in various natural products and their potential as intermediates in the synthesis of more complex molecules. This article focuses on the synthetic pathways and preparation strategies for the specific compound this compound, a molecule featuring a substituted alkyl chain attached to a cyclopentane ring. Due to the limited specific literature on this exact compound, this article will explore plausible synthetic strategies based on established chemical principles, including Friedel-Crafts alkylation and cyclization reactions.

The construction of the this compound structure requires the formation of a carbon-carbon bond between the cyclopentane ring and the pentyl side chain, as well as the introduction of a bromine atom at a specific position. Two primary retrosynthetic disconnections can be envisioned: one involving the alkylation of a pre-existing cyclopentane ring and the other involving the cyclization of an acyclic precursor to form the cyclopentane ring.

A hypothetical and direct approach to synthesize this compound is through the Friedel-Crafts alkylation of cyclopentane. This method would involve reacting cyclopentane with a suitable five-carbon alkylating agent containing a bromine atom or a precursor to it. A plausible alkylating agent could be a brominated pentene, such as 1-bromopent-2-ene.

The reaction would theoretically proceed via the activation of the alkene by a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), to generate a carbocation. This carbocation would then be attacked by the electron-rich cyclopentane ring, forming the desired carbon-carbon bond.

Hypothetical Reaction Scheme:

Generated code

Reactivity Profiles and Mechanistic Studies of 1 Bromopentan 2 Yl Cyclopentane

Nucleophilic Substitution Reactions (S\subN1 and S\subN2)

Nucleophilic substitution reactions are a cornerstone of the reactivity of alkyl halides. For (1-bromopentan-2-yl)cyclopentane, both unimolecular (S\subN1) and bimolecular (S\subN2) pathways are possible, with the predominant mechanism being dictated by the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature. libretexts.org

Influence of Substrate Structure on Reaction Mechanism and Rate

The substrate, this compound, is a secondary alkyl halide. This classification places it at a mechanistic crossroads, as secondary halides can undergo both S\subN1 and S\subN2 reactions. quora.com The carbon atom bonded to the bromine is attached to two other carbon atoms, one belonging to the cyclopentyl ring and the other to the pentyl chain. This structure presents moderate steric hindrance around the reactive center.

In an S\subN2 reaction , a strong nucleophile attacks the electrophilic carbon in a single, concerted step, simultaneously displacing the bromide leaving group. msu.edulibretexts.org The rate of this bimolecular reaction is sensitive to steric hindrance. ncert.nic.in The bulky cyclopentyl group and the flexible pentyl chain impede the backside attack required for the S\subN2 mechanism, thus slowing down the reaction rate compared to a less hindered secondary halide.

Conversely, the S\subN1 reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. ncert.nic.inuci.edu The stability of this intermediate is paramount. The secondary carbocation that would form from this compound is stabilized by the electron-donating inductive effects of the attached alkyl groups (the cyclopentyl ring and the pentyl chain). This stabilization makes the S\subN1 pathway accessible, particularly under conditions that favor carbocation formation, such as the use of a polar protic solvent and a weak nucleophile. libretexts.org

The choice between the S\subN1 and S\subN2 pathways can be manipulated by the reaction conditions. Strong, concentrated nucleophiles and polar aprotic solvents favor the S\subN2 mechanism, whereas weak nucleophiles and polar protic solvents promote the S\subN1 pathway. libretexts.org

Table 1: Hypothetical Rate Data for Substitution Reactions of this compound

Reaction TypeNucleophileSolventRelative RatePredominant Mechanism
SubstitutionCH₃O⁻DMSO1.0S\subN2
SubstitutionCH₃OHCH₃OH0.05S\subN1
SubstitutionCN⁻DMF1.2S\subN2
SubstitutionH₂OH₂O/Acetone0.01S\subN1

Stereochemical Outcome of Substitution Reactions

The carbon atom bearing the bromine in this compound is a chiral center. Consequently, the stereochemical outcome of its substitution reactions is of significant interest.

S\subN2 Reactions: These reactions are stereospecific and proceed with a complete inversion of configuration at the chiral center. jove.comlibretexts.orglibretexts.org This is a direct consequence of the backside attack mechanism, where the nucleophile approaches from the side opposite to the leaving group. jove.com For instance, if the starting material is the (R)-enantiomer, the S\subN2 product will be the (S)-enantiomer. khanacademy.org

S\subN1 Reactions: The S\subN1 reaction involves the formation of a planar, achiral carbocation intermediate. The nucleophile can then attack this intermediate from either face with equal probability, leading to a racemic mixture of the two enantiomers of the product. uci.edu Therefore, an S\subN1 reaction starting with a single enantiomer of this compound will yield a product with little to no optical activity.

Reactivity with Diverse Nucleophiles

The versatility of this compound as a synthetic intermediate stems from its reactivity with a wide range of nucleophiles.

Oxygen-based Nucleophiles: Reactions with strong oxygen nucleophiles like hydroxide (B78521) (OH⁻) or alkoxides (RO⁻) in polar aprotic solvents will primarily yield alcohols or ethers, respectively, via an S\subN2 mechanism. alevelchemistry.co.uk In contrast, solvolysis reactions in neutral oxygen-containing solvents like water or alcohols proceed through an S\subN1 mechanism to give the corresponding alcohols or ethers. alevelchemistry.co.uk

Nitrogen-based Nucleophiles: Ammonia and amines can act as nucleophiles to form primary, secondary, tertiary, or even quaternary ammonium (B1175870) salts. libretexts.org With a strong, negatively charged nucleophile like the azide (B81097) ion (N₃⁻), the reaction proceeds efficiently via the S\subN2 pathway. The use of neutral amine nucleophiles can be complicated by the fact that the initial amine product is also nucleophilic and can react further with the starting alkyl halide. libretexts.org

Carbon-based Nucleophiles: Carbon nucleophiles, such as cyanide (CN⁻) or organometallic reagents like Grignard or Gilman reagents, are effective for forming new carbon-carbon bonds. msu.edumsu.edu The reaction with cyanide, a good nucleophile, would favor an S\subN2 pathway, leading to the corresponding nitrile.

Carbocation Rearrangements and Their Products

A hallmark of reactions proceeding through a carbocation intermediate, such as the S\subN1 and E1 pathways, is the potential for rearrangements to form a more stable carbocation. libretexts.orglumenlearning.com The initial secondary carbocation formed from this compound can potentially rearrange.

A 1,2-hydride shift from the adjacent carbon on the pentyl chain or the cyclopentyl ring could lead to a different secondary carbocation. However, a more significant rearrangement could occur if a 1,2-hydride shift from the tertiary carbon on the cyclopentyl ring (if the cyclopentyl is attached at C2 of the pentane (B18724) chain) is possible, leading to a more stable tertiary carbocation. For example, if the initial carbocation is at the 2-position of the pentyl chain, a hydride shift from the adjacent carbon on the cyclopentyl ring could occur.

Furthermore, an alkyl shift, specifically a ring expansion of the cyclopentyl group to a more stable cyclohexyl group, is a possibility, although this is generally less common than hydride shifts. organicchemistrytutor.com These rearrangements, when they occur, lead to a mixture of products, with the rearranged product often being the major one due to the increased stability of the intermediate carbocation. libretexts.orgyoutube.com

Elimination Reactions (E1 and E2)

In addition to substitution, this compound can undergo elimination reactions to form alkenes. These reactions, categorized as E1 and E2, are often in competition with their substitution counterparts. libretexts.org

Regioselectivity in Alkene Formation (Saytzeff vs. Hofmann Elimination)

When more than one type of β-hydrogen is available for abstraction by a base, the regioselectivity of the elimination reaction becomes a key consideration, leading to the formation of different constitutional isomers of the alkene.

Saytzeff (Zaitsev) Elimination: This rule predicts that the major product of an elimination reaction will be the more substituted, and therefore more thermodynamically stable, alkene. msu.edudifferencebetween.com This is the typical outcome for E1 reactions and for E2 reactions involving small, strong bases like ethoxide or hydroxide. lumenlearning.comyoutube.com For this compound, abstraction of a β-hydrogen from the cyclopentyl ring or the pentyl chain would lead to different alkenes. The Saytzeff product would be the one with the most alkyl substituents on the double bond.

Hofmann Elimination: In contrast, the Hofmann rule states that the major product will be the less substituted alkene. testbook.com This outcome is favored in E2 reactions when a sterically hindered, bulky base is used, such as potassium tert-butoxide (t-BuOK). tutorchase.comlibretexts.org The large size of the base makes it difficult to access the more sterically hindered internal β-hydrogens, so it preferentially abstracts a less hindered, terminal β-hydrogen. libretexts.org In the case of this compound, a bulky base would favor the formation of the alkene where the double bond is at the end of the pentyl chain or involves a less substituted carbon of the cyclopentyl ring.

Table 2: Hypothetical Product Distribution in Elimination Reactions of this compound

BaseBase SizePredominant MechanismMajor ProductMinor Product
CH₃CH₂O⁻SmallE2Saytzeff (more substituted alkene)Hofmann (less substituted alkene)
(CH₃)₃CO⁻BulkyE2Hofmann (less substituted alkene)Saytzeff (more substituted alkene)
CH₃OH (heat)WeakE1Saytzeff (more substituted alkene)Hofmann (less substituted alkene)

Absence of Specific Research Data for this compound Precludes Article Generation

A thorough investigation of scientific databases and scholarly articles has revealed a significant lack of specific research data for the chemical compound this compound. While the molecular structure is well-defined, there is no available scientific literature detailing its specific reactivity profiles, mechanistic studies, or involvement in the types of reactions outlined in the user's request.

The user's request for an article focused solely on this compound with detailed research findings, data tables, and specific mechanistic insights cannot be fulfilled without resorting to speculation or the fabrication of data, which would compromise the scientific accuracy and integrity of the information provided. The principles of stereoselectivity, the influence of reaction conditions on elimination reactions, and the various coupling and organometallic reactions are well-established for analogous haloalkanes. However, applying these general principles to this compound without specific experimental data for this particular molecule would not meet the required standard of a scientifically rigorous and authoritative article.

Generating content based on hypothetical scenarios or extrapolating from related but distinct compounds would not adhere to the strict requirement of providing factual and detailed research findings specific to this compound. Therefore, in the interest of maintaining scientific accuracy and avoiding the dissemination of unverified information, the requested article cannot be produced at this time. Further experimental investigation into the properties and reactivity of this compound would be necessary to generate the specific content requested.

Synthetic Transformations and Derivatization of 1 Bromopentan 2 Yl Cyclopentane

Synthesis of Alcohols and Ethers

Alcohols: The conversion of (1-Bromopentan-2-yl)cyclopentane to the corresponding alcohol, 1-cyclopentylpentan-2-ol, can be achieved through nucleophilic substitution reactions. The reaction can proceed via either an S(_N)1 or S(_N)2 mechanism, depending on the reaction conditions. Treatment with a strong nucleophile like hydroxide (B78521) ion (e.g., from sodium hydroxide) in a polar aprotic solvent would favor an S(_N)2 pathway, leading to inversion of stereochemistry at the chiral center. Conversely, solvolysis in a protic solvent like water or ethanol would favor an S(_N)1 mechanism, proceeding through a carbocation intermediate and likely resulting in a racemic mixture of the alcohol. However, for secondary alkyl halides, elimination reactions can be a significant competing pathway, especially with strong, bulky bases. jove.comrsc.orggoogle.comchemistrysteps.combyjus.com

Ethers: The Williamson ether synthesis is a classical and effective method for preparing ethers from alkyl halides. byjus.comwikipedia.orgmasterorganicchemistry.comorganicchemistrytutor.comjk-sci.com This reaction involves the deprotonation of an alcohol with a strong base, such as sodium hydride, to form an alkoxide. This alkoxide then acts as a nucleophile, displacing the bromide from this compound in an S(_N)2 reaction. The choice of the alkoxide determines the nature of the resulting ether. For instance, reacting this compound with sodium methoxide would yield 1-methoxy-1-cyclopentylpentan-2-ane. As this is an S(_N)2 reaction, it is most efficient with primary and secondary alkyl halides. byjus.comwikipedia.orgmasterorganicchemistry.comorganicchemistrytutor.comjk-sci.com

ProductReagentsReaction Type
1-Cyclopentylpentan-2-olNaOH, H₂OS(_N)2
1-Cyclopentylpentan-2-olH₂O, heatS(_N)1
2-Ethoxy-1-cyclopentylpentaneNaOEt, EtOHWilliamson Ether Synthesis (S(_N)2)
2-tert-Butoxy-1-cyclopentylpentanet-BuOK, t-BuOHWilliamson Ether Synthesis (S(_N)2)

Formation of Carboxylic Acids and Their Derivatives (e.g., Nitriles, Esters)

Nitriles and Carboxylic Acids: A common route to synthesize carboxylic acids from alkyl halides involves a two-step process starting with the introduction of a nitrile group. This compound can be treated with a cyanide salt, such as sodium or potassium cyanide, in a polar aprotic solvent like DMSO. organic-chemistry.orgchemistrysteps.compressbooks.pubyoutube.com This S(_N)2 reaction replaces the bromine atom with a cyano group, forming 2-cyclopentyl-1-cyano-pentane. The resulting nitrile can then be hydrolyzed under acidic or basic conditions to yield 2-cyclopentylpentanoic acid. pressbooks.publibretexts.orgjove.comlibretexts.org This method adds one carbon atom to the original alkyl chain.

An alternative, more direct method for synthesizing the carboxylic acid is through the formation of a Grignard reagent. This compound can be reacted with magnesium metal in an ether solvent to form the corresponding Grignard reagent, (1-cyclopentylpentan-2-yl)magnesium bromide. This organometallic intermediate can then be carboxylated by reaction with carbon dioxide, followed by an acidic workup to produce 2-cyclopentylpentanoic acid. pressbooks.pub

Esters: Esters can be prepared from this compound by reacting it with a carboxylate salt, such as sodium acetate. nih.govlibretexts.orggoogle.comacs.org This reaction, typically carried out in a polar aprotic solvent, proceeds via an S(_N)2 mechanism to yield the corresponding ester, for example, 1-cyclopentylpentan-2-yl acetate. The reactivity of the carboxylate as a nucleophile is a key factor in the success of this transformation. nih.gov

Starting MaterialReagent 1Reagent 2Product
This compoundNaCNH₃O⁺, heat2-Cyclopentylpentanoic acid
This compoundMg, etherCO₂, then H₃O⁺2-Cyclopentylpentanoic acid
This compoundCH₃COONa-1-Cyclopentylpentan-2-yl acetate

Preparation of Amines and Amides

Amines: The synthesis of amines from this compound can be approached through several methods. Direct alkylation of ammonia or a primary amine with the alkyl bromide is possible but often leads to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts, due to over-alkylation. libretexts.orgpressbooks.publibretexts.orgchemistrysteps.com

A more controlled method for preparing primary amines is the Gabriel synthesis. jove.comwikipedia.orgchemistrysteps.compatsnap.comchemistnotes.com This involves the reaction of this compound with potassium phthalimide, followed by hydrolysis or hydrazinolysis of the resulting N-alkylphthalimide to liberate the primary amine, 1-cyclopentylpentan-2-amine. The Gabriel synthesis is generally effective for primary and some secondary alkyl halides. jove.comwikipedia.orgpatsnap.comchemistnotes.com

Another efficient route involves the use of sodium azide (B81097) to displace the bromide via an S(_N)2 reaction, forming an alkyl azide. The azide can then be reduced to the primary amine using a reducing agent such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation. pressbooks.pubchemistrysteps.com

Amides: The synthesis of amides from this compound is typically a multi-step process. One common strategy is to first convert the alkyl bromide to a carboxylic acid, as described in section 6.2. The resulting carboxylic acid can then be activated, for example by conversion to an acyl chloride using thionyl chloride (SOCl₂), and subsequently reacted with an amine to form the desired amide. masterorganicchemistry.com Alternatively, the nitrile intermediate can be partially hydrolyzed to an amide under controlled conditions. masterorganicchemistry.com

Desired ProductMethodReagent 1Reagent 2
1-Cyclopentylpentan-2-amineGabriel SynthesisPotassium phthalimideHydrazine or H₃O⁺
1-Cyclopentylpentan-2-amineAzide SynthesisNaN₃LiAlH₄
N-Methyl-1-cyclopentylpentan-2-amineDirect AlkylationCH₃NH₂-

Introduction of Carbon-Carbon Multiple Bonds (e.g., Alkenes, Alkynes)

Alkenes: The introduction of a carbon-carbon double bond to form an alkene from this compound is achieved through an elimination reaction. libretexts.orglumenlearning.comwikipedia.orgmsu.edu This dehydrohalogenation is typically promoted by a strong base. The mechanism can be either E1 or E2, depending on the reaction conditions and the nature of the base. For a secondary alkyl bromide, a strong, non-nucleophilic base, such as potassium tert-butoxide, in a non-polar solvent will favor the E2 mechanism. According to Zaitsev's rule, the major product would be the more substituted alkene, 1-cyclopentylpent-2-ene. However, the use of a sterically hindered base can favor the formation of the less substituted alkene (Hofmann product), 1-cyclopentylpent-1-ene.

Alkynes: The synthesis of an alkyne from a monohaloalkane like this compound is a multi-step process. A common route involves first converting the alkyl bromide to an alkene via elimination, as described above. The alkene is then halogenated, for instance with bromine (Br₂), to form a vicinal dibromide. This dibromide can then undergo a double dehydrohalogenation using a very strong base, such as sodium amide (NaNH₂) in liquid ammonia, to yield the corresponding alkyne. chemistrysteps.comlibretexts.orgyoutube.comopenstax.org

ReactionProductReagents
Dehydrohalogenation (Zaitsev)1-Cyclopentylpent-2-eneNaOEt, EtOH
Dehydrohalogenation (Hofmann)1-Cyclopentylpent-1-enet-BuOK, t-BuOH
Alkyne Synthesis (from alkene)1-Cyclopentylpent-1-yne1. Br₂ 2. NaNH₂, NH₃

Synthesis of Complex Analogues and Compound Libraries

The diverse reactivity of the bromo-group in this compound makes it a valuable scaffold for the generation of compound libraries. By systematically varying the nucleophiles used in substitution reactions or the bases in elimination reactions, a wide array of analogues can be synthesized. For example, a library of ethers can be generated by employing a range of different alkoxides in the Williamson ether synthesis. Similarly, a library of esters can be produced by reacting the alkyl bromide with various carboxylate salts.

Furthermore, the functional groups introduced can serve as handles for further diversification. The carboxylic acid derivative, for instance, can be converted into a variety of amides by reacting it with a library of amines. The alkene products from elimination reactions can undergo a plethora of further transformations, such as epoxidation, dihydroxylation, or polymerization, to generate more complex molecular architectures. This modular approach allows for the rapid exploration of chemical space around the (1-pentan-2-yl)cyclopentane core structure.

Applications of 1 Bromopentan 2 Yl Cyclopentane in Advanced Organic Synthesis

Chiral Auxiliaries and Building Blocks in Asymmetric Synthesis

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical and agrochemical industries. One established strategy to achieve this is through the use of chiral auxiliaries, which are stereogenic groups temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction. wikipedia.org While various chiral auxiliaries are well-documented, the utility of (1-Bromopentan-2-yl)cyclopentane in this capacity is not yet extensively reported in mainstream chemical literature.

Intermediate in the Synthesis of Biologically Active Molecules

The cyclopentane (B165970) ring is a ubiquitous structural motif found in a vast array of biologically active natural products and synthetic compounds. researchgate.netoregonstate.edu The functionalization of this core structure is key to modulating biological activity. Halogenated organic compounds, such as this compound, often serve as crucial intermediates in the synthesis of pharmaceuticals and other bioactive molecules due to the reactivity of the carbon-halogen bond. mdpi.com

The bromo- and pentyl-substituted cyclopentane framework of this compound could theoretically be elaborated into various target molecules. The bromine atom can be displaced by a variety of nucleophiles or participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. The pentyl chain offers a lipophilic component that could be important for membrane permeability or binding to biological targets. Despite this potential, specific examples of biologically active molecules synthesized directly from this compound are not prominently featured in current scientific publications. mdpi.com

Precursor for Advanced Materials and Polymers

The unique properties of cyclopentane-containing polymers and materials have garnered interest for various applications. The incorporation of a cyclopentyl group can influence the thermal and mechanical properties of a polymer. The bromine atom in this compound could serve as a handle for polymerization reactions, such as atom transfer radical polymerization (ATRP) or as a site for post-polymerization modification.

However, the scientific literature does not currently provide significant research findings on the use of this compound as a monomer or precursor for advanced materials. The development of such applications would require a thorough investigation into its reactivity in polymerization processes and the properties of the resulting materials.

Role in Multi-Step Synthetic Sequences Towards Natural Products and Complex Scaffolds

The total synthesis of complex natural products is a formidable challenge that often relies on the strategic use of functionalized building blocks. rsc.orgnih.gov The cyclopentane unit is a key feature in many natural products, and synthetic strategies often involve the construction of this ring system. researchgate.netoregonstate.edu

This compound could potentially serve as a starting material or an intermediate in the synthesis of natural products containing a substituted cyclopentane core. The bromine atom allows for the introduction of further functionality, and the pentyl side chain can be a part of the final molecular architecture or a modifiable group. While general strategies for the synthesis of cyclopentanoid natural products are well-established, the specific application of this compound in a completed total synthesis has not been prominently documented. rsc.orgnih.gov

Enabling New Synthetic Methodologies and Reaction Development

The discovery and development of new synthetic reactions are fundamental to advancing the capabilities of organic chemistry. Novel reagents and substrates can open up new avenues for molecular construction. The reactivity of the carbon-bromine bond in this compound could be harnessed in the development of new synthetic methodologies.

For instance, its participation in novel cross-coupling reactions, radical-mediated transformations, or elimination reactions could lead to the efficient synthesis of other valuable cyclopentane derivatives. At present, however, there is a lack of specific literature detailing the use of this compound as a key substrate in the development of new synthetic methods.

Table 1: Compound Profile

Compound NameMolecular FormulaKey Functional Groups
This compoundC10H19BrCyclopentane, Bromoalkane

Table 2: Potential Applications in Organic Synthesis

Application AreaPotential Role of this compoundCurrent Research Status
Asymmetric SynthesisChiral auxiliary or building blockNot extensively documented
Medicinal ChemistryIntermediate for biologically active moleculesSpecific examples not prominent
Materials SciencePrecursor for polymers and advanced materialsNot significantly researched
Natural Product SynthesisIntermediate in multi-step sequencesNot prominently featured in completed syntheses
Reaction DevelopmentSubstrate for new synthetic methodologiesLimited specific literature

Computational and Theoretical Studies on 1 Bromopentan 2 Yl Cyclopentane

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. jocpr.com By solving approximations of the electronic Schrödinger equation, we can determine the molecule's stable three-dimensional structure and the distribution of its electrons. northwestern.edusolubilityofthings.com

For (1-Bromopentan-2-yl)cyclopentane, methods like Density Functional Theory (DFT) are highly effective. youtube.com A typical approach involves geometry optimization, where the molecule's energy is minimized to find its most stable arrangement of atoms (i.e., its equilibrium geometry). jocpr.com This process yields crucial data on bond lengths, bond angles, and dihedral angles.

The choice of a functional (e.g., B3LYP) and a basis set (e.g., 6-31G(d,p) or larger) is critical for accuracy. youtube.comresearchgate.net The basis set is the set of mathematical functions used to build the molecular orbitals. jocpr.com For a molecule containing a bromine atom, a basis set with polarization and diffuse functions is preferable to accurately model the large electron cloud and its polarizability.

Once the geometry is optimized, one can analyze the electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy and shape of these frontier orbitals are key indicators of the molecule's reactivity, identifying the likely sites for nucleophilic and electrophilic attack.

Table 8.1: Hypothetical Optimized Geometric Parameters for this compound Calculated using DFT at the B3LYP/6-311+G(d,p) level of theory.

ParameterAtom 1Atom 2Predicted Value
Bond Length (Å) C(cyclopentyl)C(pentan-2-yl)1.54 Å
C(pentan-2-yl)C(pentan-1-yl)1.53 Å
C(pentan-1-yl)Br1.97 Å
Bond Angle (°) C(cyclopentyl)C(pentan-2-yl)C(pentan-1-yl)
C(pentan-2-yl)C(pentan-1-yl)Br
Dihedral Angle (°) HC(pentan-2-yl)C(pentan-1-yl)

Reaction Mechanism Elucidation Through Transition State Modeling

This compound, as a secondary bromoalkane, can undergo nucleophilic substitution (S_N1 and S_N2) and elimination (E1 and E2) reactions. cbseacademic.nic.in Computational modeling can elucidate the preferred reaction pathways by locating and characterizing the transition states for each potential mechanism. numberanalytics.comfiveable.me

A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. github.io Computational methods, such as DFT, can optimize the geometry of a transition state. numberanalytics.com A key verification is a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net

For example, modeling the S_N2 reaction with a nucleophile like hydroxide (B78521) would involve calculating the energy profile as the nucleophile approaches and the bromide leaving group departs. sciforum.net The transition state would feature a pentacoordinate carbon atom. datapdf.com In contrast, an S_N1 mechanism would proceed through a secondary carbocation intermediate, and the rate-determining transition state would be that leading to the formation of this intermediate. nih.gov By comparing the activation energies (the energy difference between the reactants and the transition state) for the S_N1, S_N2, E1, and E2 pathways, one can predict which reaction is kinetically favored under specific conditions (e.g., solvent polarity). researchgate.netnih.gov

Table 8.2: Hypothetical Activation Energies for Competing Pathways Calculated for the reaction with OH⁻ in a simulated polar aprotic solvent (e.g., DMSO).

Reaction PathwayCalculated Activation Energy (ΔE‡) [kcal/mol]Transition State Feature
S_N2 22.5Pentacoordinate Carbon
S_N1 29.0Formation of Secondary Carbocation
E2 21.0Anti-periplanar H-C-C-Br arrangement

Conformational Energy Landscape Analysis

The flexibility of the cyclopentyl ring and the pentyl chain allows this compound to exist in numerous conformations. The cyclopentane (B165970) ring itself is not planar; it adopts puckered conformations like the "envelope" and "half-chair" to relieve torsional strain. libretexts.orgdalalinstitute.com The relative orientation of the bromopentyl substituent (axial vs. equatorial-like) and the rotations around the C-C single bonds of the pentyl chain further complicate the conformational landscape.

Conformational energy landscape analysis aims to identify the low-energy conformers and the energy barriers between them. acs.orgresearchgate.net This is often achieved using molecular dynamics (MD) simulations, which simulate the atomic motions over time, or systematic conformational searches. acs.org The resulting landscape can be visualized by plotting the energy of thousands of conformations against key dihedral angles or other geometric parameters. pnas.org

The analysis reveals the most populated conformations at a given temperature. researchgate.net For this compound, one would expect several stable conformers with energies within a few kcal/mol of each other, arising from different puckers of the cyclopentane ring and various staggered arrangements of the alkyl chain. masterorganicchemistry.comscribd.com

Table 8.3: Hypothetical Relative Energies of Stable Conformers

Conformer IDCyclopentane PuckeringPentyl Chain Torsion (C_cyclo-C2-C3-C4)Relative Energy (kcal/mol)
1 Envelope (C_endo)Anti (~180°)0.00 (Global Minimum)
2 Envelope (C_endo)Gauche (~60°)0.85
3 Half-ChairAnti (~180°)0.50
4 Half-ChairGauche (~60°)1.20

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in structure elucidation. wikipedia.org Nuclear Magnetic Resonance (NMR) chemical shifts are particularly amenable to prediction. mdpi.comnih.gov The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors. nih.govacs.orgimist.ma

To predict the ¹H and ¹³C NMR spectra for this compound, one would first perform a thorough conformational analysis (as in 8.3). Then, GIAO calculations would be run on the lowest-energy conformers. acs.org The final predicted chemical shifts are often a Boltzmann-weighted average of the shifts for each conformer, which accounts for the dynamic nature of the molecule in solution. github.io These calculated shifts can then be linearly scaled against known experimental data for similar compounds to improve accuracy. acs.org Recent advances also use machine learning and graph neural networks to achieve high accuracy in predicting NMR shifts. mdpi.comacs.org

Table 8.4: Hypothetical Predicted ¹³C NMR Chemical Shifts Calculated using GIAO-DFT at the B3LYP/6-311+G(d,p) level, Boltzmann-averaged and scaled.

Carbon AtomPredicted Chemical Shift (δ, ppm)
C(1) (CH₂Br) 35.2
C(2) (CH) 58.5
C(3) (CH₂) ** 30.1
C(4) (CH₂) **28.9
C(5) (CH₃) 14.3
C(cyclopentyl, C_alpha) 45.8

Quantitative Structure-Reactivity Relationships (QSRR) and Predictive Models

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate a molecule's structural features with its reactivity or other properties. chemrxiv.orgyoutube.com These models are built by calculating a set of numerical parameters, known as molecular descriptors, for a series of related compounds and then using statistical methods or machine learning to find a function that links these descriptors to an observed property (e.g., reaction rate). nih.govontosight.ai

For a class of compounds like substituted bromoalkanes, a QSRR model could be developed to predict the rate constant for a specific reaction, such as S_N2 substitution. rsc.org Molecular descriptors would include electronic parameters (e.g., partial atomic charges, HOMO/LUMO energies), steric parameters (e.g., molecular volume, surface area), and topological indices (which describe molecular branching and connectivity).

While building a QSRR model requires a dataset of multiple compounds, the principles can be applied to understand this compound. By calculating its specific descriptors, its reactivity could be predicted by a pre-existing QSRR model for haloalkanes. chemrxiv.org This approach is a cornerstone of predictive chemistry, enabling the rapid screening of compounds for desired properties without the need for extensive laboratory experiments. chromatographyonline.com

Table 8.5: Hypothetical Molecular Descriptors for QSRR Modeling

Descriptor TypeDescriptor NameCalculated Value
Electronic HOMO Energy-9.8 eV
LUMO Energy0.5 eV
Dipole Moment2.1 D
Steric Molecular Volume185.5 ų
Solvent Accessible Surface Area390.2 Ų
Topological Wiener Index1350

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for (1-Bromopentan-2-yl)cyclopentane, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via alkylation of cyclopentane derivatives using brominated precursors. For example, bromopentane analogs (e.g., 2-bromo-2-methylpentane) undergo nucleophilic substitution or elimination reactions depending on steric and electronic conditions. Polar aprotic solvents (e.g., DMF) and bases like KOtBu favor SN2 mechanisms, while bulky bases (e.g., DBU) may shift the pathway toward elimination .
  • Key Parameters :

ParameterOptimal RangeImpact on Yield
Temperature60–80°CHigher temps favor elimination
SolventDMF/THFPolar solvents enhance nucleophilicity
BaseKOtBu/NaHStrong bases improve substitution efficiency

Q. How can researchers distinguish between SN1 and SN2 mechanisms in brominated cyclopentane derivatives?

  • Methodological Answer : Kinetic studies (e.g., rate dependence on nucleophile concentration) and stereochemical analysis (retention vs. inversion of configuration) are critical. For this compound, chiral chromatography or NOESY NMR can detect stereochemical changes. Computational modeling (e.g., DFT) may predict transition-state geometries .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of vapors, which may cause CNS depression .
  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Fire Safety : Class B extinguishers (CO₂, dry chemical) are required due to flammability .
  • Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in cycloaddition reactions?

  • Methodological Answer : The bromine substituent’s position affects orbital alignment in [2+2] or [3+2] cycloadditions. For instance, bromine at C2 may sterically hinder endo transition states. Computational tools (e.g., ACD/Labs Percepta) predict regioselectivity, while X-ray crystallography validates stereochemical outcomes .

Q. What strategies resolve contradictions in reported spectroscopic data for brominated cyclopentanes?

  • Methodological Answer :

  • Cross-Validation : Compare NMR (¹H/¹³C), IR, and mass spectrometry data across multiple studies.
  • Isotopic Labeling : Use deuterated analogs to clarify splitting patterns.
  • Machine Learning : Tools like Reaxys or Pistachio databases identify outliers in reaction conditions or impurities .

Q. How can environmental impacts of this compound be mitigated in large-scale syntheses?

  • Methodological Answer :

  • Green Solvents : Replace DMF with cyclopentane-based solvents (low GWP) .
  • Catalytic Recycling : Use Pd/C or Ni catalysts to reduce bromine waste.
  • Lifecycle Analysis (LCA) : Quantify emissions using tools like ECHA’s SCIP database .

Q. What advanced purification techniques improve the purity of this compound?

  • Methodological Answer :

  • Extractive Distillation : Cyclopentane’s low boiling point (~49°C) allows separation from higher-boiling contaminants .
  • Chromatography : Reverse-phase HPLC with C18 columns resolves brominated isomers.
  • Crystallization : Low-temperature recrystallization in hexane/EtOAc mixtures enhances enantiomeric purity .

Data Contradiction & Optimization

Q. Why do reported yields for this compound vary across studies, and how can reproducibility be ensured?

  • Methodological Answer : Variations arise from impurities in starting materials (e.g., cyclopentane oxidation byproducts) or incomplete quenching of intermediates. Standardize protocols using:

  • Inert Atmospheres : Ar/N₂ to prevent radical side reactions.
  • Real-Time Monitoring : In-situ FTIR tracks reaction progress .

Q. How can computational tools predict bioactivity or toxicity of this compound derivatives?

  • Methodological Answer :

  • QSAR Models : Correlate substituent effects with toxicity endpoints (e.g., LD50).
  • Docking Simulations : Predict interactions with enzymes (e.g., cytochrome P450) using PDB structures .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.